molecular formula C20H30N2O5 B13043908 Tert-butyl (R)-2-ethyl-4-(3-methoxy-4-(methoxycarbonyl)phenyl)piperazine-1-carboxylate

Tert-butyl (R)-2-ethyl-4-(3-methoxy-4-(methoxycarbonyl)phenyl)piperazine-1-carboxylate

Cat. No.: B13043908
M. Wt: 378.5 g/mol
InChI Key: ZVAFTHIODAINSR-CQSZACIVSA-N
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Description

Tert-butyl ®-2-ethyl-4-(3-methoxy-4-(methoxycarbonyl)phenyl)piperazine-1-carboxylate is a complex organic compound with a piperazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl ®-2-ethyl-4-(3-methoxy-4-(methoxycarbonyl)phenyl)piperazine-1-carboxylate typically involves multiple steps, including the formation of the piperazine ring and subsequent functionalization. Common synthetic routes may involve:

    Formation of the Piperazine Ring: This can be achieved through cyclization reactions involving appropriate diamines and dihaloalkanes.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl ®-2-ethyl-4-(3-methoxy-4-(methoxycarbonyl)phenyl)piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

Tert-butyl ®-2-ethyl-4-(3-methoxy-4-(methoxycarbonyl)phenyl)piperazine-1-carboxylate has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.

    Organic Synthesis: This compound serves as an intermediate in the synthesis of more complex molecules.

    Material Science: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of tert-butyl ®-2-ethyl-4-(3-methoxy-4-(methoxycarbonyl)phenyl)piperazine-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-(3-methoxy-4-nitrophenyl)piperazine-1-carboxylate
  • Tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate
  • Tert-butyl 3-allyl-4-oxopiperidine-1-carboxylate

Uniqueness

Tert-butyl ®-2-ethyl-4-(3-methoxy-4-(methoxycarbonyl)phenyl)piperazine-1-carboxylate is unique due to its specific substituents and stereochemistry, which can impart distinct chemical and biological properties compared to similar compounds. This uniqueness makes it valuable for specific applications where these properties are desired.

Properties

Molecular Formula

C20H30N2O5

Molecular Weight

378.5 g/mol

IUPAC Name

tert-butyl (2R)-2-ethyl-4-(3-methoxy-4-methoxycarbonylphenyl)piperazine-1-carboxylate

InChI

InChI=1S/C20H30N2O5/c1-7-14-13-21(10-11-22(14)19(24)27-20(2,3)4)15-8-9-16(18(23)26-6)17(12-15)25-5/h8-9,12,14H,7,10-11,13H2,1-6H3/t14-/m1/s1

InChI Key

ZVAFTHIODAINSR-CQSZACIVSA-N

Isomeric SMILES

CC[C@@H]1CN(CCN1C(=O)OC(C)(C)C)C2=CC(=C(C=C2)C(=O)OC)OC

Canonical SMILES

CCC1CN(CCN1C(=O)OC(C)(C)C)C2=CC(=C(C=C2)C(=O)OC)OC

Origin of Product

United States

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